molecular formula C17H16ClN3O2S B2987463 (E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide CAS No. 1356781-92-4

(E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide

Cat. No. B2987463
M. Wt: 361.84
InChI Key: LWNQXIWZNKWJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide is a useful research compound. Its molecular formula is C17H16ClN3O2S and its molecular weight is 361.84. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The compound has been utilized as a precursor or an intermediate in the synthesis of various heterocyclic derivatives. For instance, the reaction of certain intermediates with N-nucleophiles has afforded arylaminoprop-2-en-1-one derivatives and other heterocyclic compounds, showcasing its versatility as a building block for chemical synthesis (Farag et al., 2011). Similarly, efficient methodologies have been developed for the bis-cyanation of arylimidazo[1,2-α]pyridines, indicating the compound's role in facilitating novel synthetic routes for cyanated heterocycles (Zhu et al., 2017).

Antimicrobial and Anticancer Activity

Several studies have highlighted the antimicrobial and anticancer potential of derivatives synthesized using this compound. Novel pyrazole derivatives, for instance, have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrating significant in vitro antimicrobial and anticancer activity, suggesting that modifications of the core structure could yield potent bioactive agents (Hafez et al., 2016).

Herbicidal Activity

The introduction of chiral units into the structure of thiadiazolopyrimidine derivatives has shown to improve herbicidal activities against a variety of weeds, illustrating the compound's applicability in agricultural chemistry. The design and synthesis of these derivatives emphasize the role of chirality in enhancing the biological activity of herbicidal agents (Duan et al., 2010).

properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c1-13-6-8-21-12-16(20-17(21)10-13)11-19-24(22,23)9-7-14-2-4-15(18)5-3-14/h2-10,12,19H,11H2,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNQXIWZNKWJGE-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=CN2C=C1)CNS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.